![molecular formula C7H11NO2S B2672899 Tricyclo[2.2.1.02,6]heptane-3-sulfonamide CAS No. 2413886-23-2](/img/structure/B2672899.png)

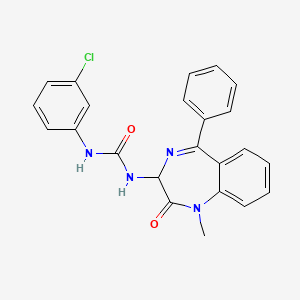

Tricyclo[2.2.1.02,6]heptane-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

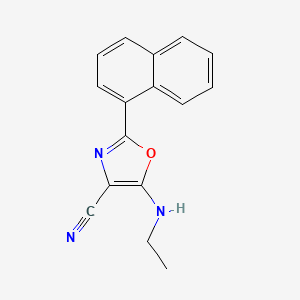

Tricyclo[2.2.1.02,6]heptane-3-sulfonamide is a chemical compound with the IUPAC name tricyclo [2.2.1.0 (2,6)]heptane-3-sulfonamide . It has a molecular weight of 173.24 .

Molecular Structure Analysis

The InChI code for Tricyclo[2.2.1.02,6]heptane-3-sulfonamide is 1S/C7H11NO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2,(H2,8,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

Tricyclo[2.2.1.02,6]heptane-3-sulfonamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Catalytic Cyclizations and Desymmetrization

Triflic acid is identified as an excellent catalyst for inducing 5-endo cyclization of homoallylic sulfonamides to yield pyrrolidines, demonstrating the potential of sulfonamide terminators in forming polycyclic systems efficiently (Haskins & Knight, 2002). Another study highlights the desymmetrization of meso-N-sulfonylaziridines with chiral nonracemic nucleophiles and bases, showcasing the selective synthesis of sulfonamides in high enantiomeric excess (Müller & Nury, 2001).

Gamma-Secretase Inhibition

Research into tricyclic sulfones as gamma-secretase inhibitors for potential therapeutic applications found that a wide variety of sulfonamides at specific positions on the tricycle are well tolerated, showing remarkable in vivo potency (Sasikumar et al., 2010).

Nitrochlorination and Adduct Transformations

Studies on the nitrochlorination of methyl and phenyl tricyclo[4.1.0.02,7]heptane derivatives have provided insights into the addition of NO2Cl and the effective chlorination by nitryl chloride, leading to the formation of diastereoisomeric syn- and anti-bicyclo[3.1.1]hept-yl phenyl sulfones (Vasin et al., 2008). Additionally, the synthesis of tricyclic sulfonamides via N-tosylaziridinyllithiums in a flow microreactor system demonstrated the utility of these reactions at lower temperatures compared to traditional batch reactors, highlighting the potential for efficient synthesis of complex sulfonamide structures (Takizawa, Nagaki, & Yoshida, 2012).

Safety And Hazards

The safety information available indicates that Tricyclo[2.2.1.02,6]heptane-3-sulfonamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

tricyclo[2.2.1.02,6]heptane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKXFZIACQPADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C3C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[2.2.1.02,6]heptane-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromothieno[3,2-b]thiophene-5-carbaldehyde](/img/structure/B2672821.png)

![N-cyclopentyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2672822.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2672825.png)

![8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2672829.png)

![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2672834.png)